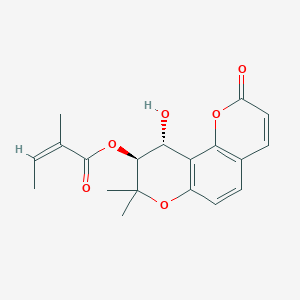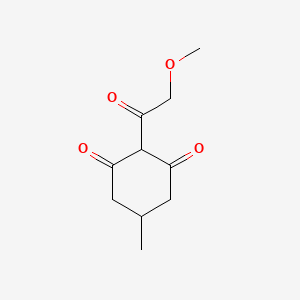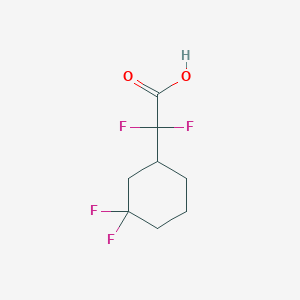
2-(3,3-Difluorocyclohexyl)-2,2-difluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is a chemical compound characterized by the presence of two difluorocyclohexyl groups and a difluoroacetic acid moiety. This compound is notable for its unique structural features, which contribute to its distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid typically involves the fluorination of cyclohexyl derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination and high yields.
Industrial Production Methods
In an industrial setting, the production of 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency, safety, and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexanol derivatives.
Applications De Recherche Scientifique
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: It is employed in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in enzymatic reactions or as a ligand in receptor binding studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,3-Difluorocyclohexyl)acetic acid
- 2,2-Difluoroacetic acid
- 3,3-Difluorocyclohexanol
Uniqueness
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is unique due to the combination of difluorocyclohexyl and difluoroacetic acid moieties, which confer distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H10F4O2 |
|---|---|
Poids moléculaire |
214.16 g/mol |
Nom IUPAC |
2-(3,3-difluorocyclohexyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H10F4O2/c9-7(10)3-1-2-5(4-7)8(11,12)6(13)14/h5H,1-4H2,(H,13,14) |
Clé InChI |
CNMVLQKWSLCHHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)(F)F)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



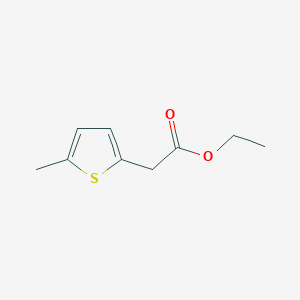
![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)
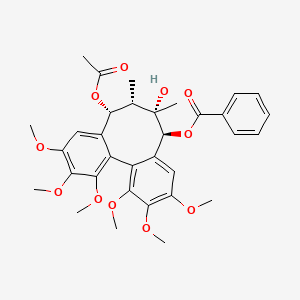

![7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13063661.png)
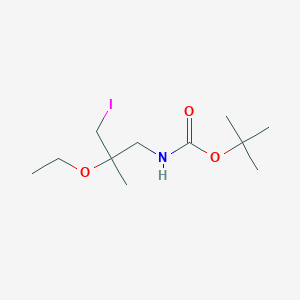

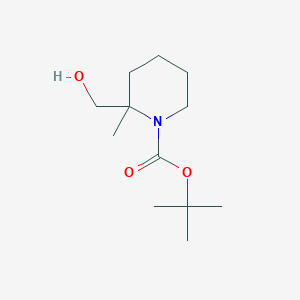
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063688.png)

